molecular formula C8H13ClN2O B3095998 [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride CAS No. 1269384-26-0

[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride

Cat. No.: B3095998
CAS No.: 1269384-26-0
M. Wt: 188.65
InChI Key: HHSSZUDFPLXTKR-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is an organic compound that features a pyridine ring substituted with a dimethylamino group and a methanol group

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridylmethanols.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyridine
  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 4-(Dimethylamino)pyridine

Uniqueness

Compared to similar compounds, [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride stands out due to its unique combination of functional groups. The presence of both a dimethylamino group and a methanol group on the pyridine ring provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(dimethylamino)pyridin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-10(2)8-7(6-11)4-3-5-9-8;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSSZUDFPLXTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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